molecular formula C22H18Cl2N4O2 B11456612 3,5-dichloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-4-methoxybenzamide

3,5-dichloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-4-methoxybenzamide

Cat. No.: B11456612
M. Wt: 441.3 g/mol
InChI Key: NGLLYLXVRKDLTK-UHFFFAOYSA-N
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Description

3,5-dichloro-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate arylamine in the presence of a solvent such as N,N’-dimethylformamide (DMF) at elevated temperatures (around 60°C). The reaction proceeds through the formation of an amide bond between the benzoyl chloride and the arylamine, resulting in the desired benzamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow processes and the use of automated reactors can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like DDQ for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

3,5-dichloro-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dichloro-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide is unique due to the presence of the benzotriazol and methoxy groups, which confer distinct chemical and biological properties compared to other similar compounds. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets .

Properties

Molecular Formula

C22H18Cl2N4O2

Molecular Weight

441.3 g/mol

IUPAC Name

3,5-dichloro-N-[2-(4-ethylphenyl)benzotriazol-5-yl]-4-methoxybenzamide

InChI

InChI=1S/C22H18Cl2N4O2/c1-3-13-4-7-16(8-5-13)28-26-19-9-6-15(12-20(19)27-28)25-22(29)14-10-17(23)21(30-2)18(24)11-14/h4-12H,3H2,1-2H3,(H,25,29)

InChI Key

NGLLYLXVRKDLTK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=C(C(=C4)Cl)OC)Cl

Origin of Product

United States

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